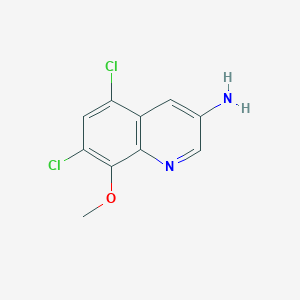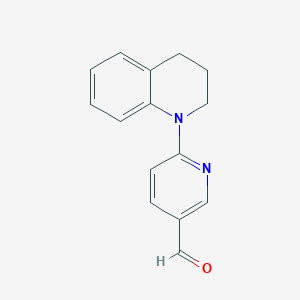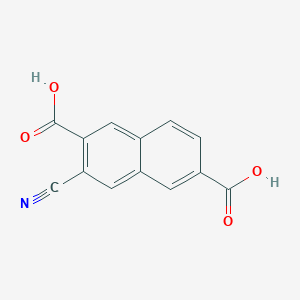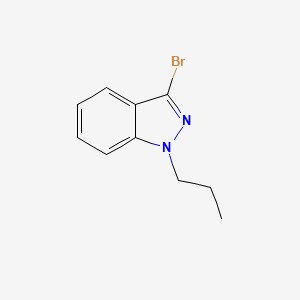
2,4-Dichloro-6-ethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-ethoxyquinoline: is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,4-Dichloro-6-ethoxyquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichloro-6-ethoxyquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its structural features allow it to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it may induce apoptosis by disrupting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
2,4-Dichloroquinoline: Lacks the ethoxy group, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-6-ethoxyquinoline’s unique combination of chlorine and ethoxy groups enhances its reactivity and potential applications in various fields. Its structural features allow for selective interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H9Cl2NO |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
Clé InChI |
OLNDNAJZRNAGQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)





![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)



